8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents . The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine, resulting in the brominated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange using sodium iodide in acetone.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Iodinated imidazo[1,2-a]pyridine.
Scientific Research Applications
8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of tuberculosis treatment, it targets the mycobacterial cell wall synthesis, leading to the inhibition of bacterial growth . The compound’s ability to interfere with DNA replication and protein synthesis also contributes to its antimicrobial properties .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine
Comparison: 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it exhibits enhanced potency against certain bacterial strains and has a broader spectrum of activity .
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
8-bromo-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
UOUUQQAVBVMQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)Br)N |
Origin of Product |
United States |
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